2-メチル-4-(2-メチルフェニル)-1-ブテン

説明

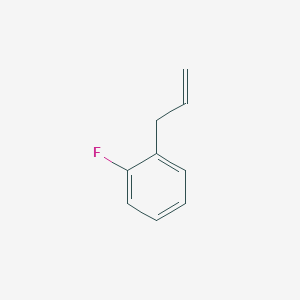

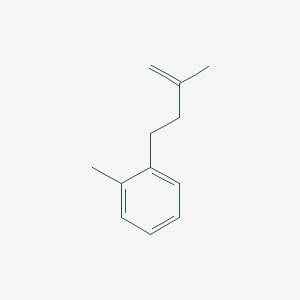

2-Methyl-4-(2-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4-(2-methylphenyl)-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2-methylphenyl)-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究における抗増殖活性

2-メチル-4-(2-メチルフェニル)-1-ブテン: は、さまざまな癌細胞株に対する潜在的な抗増殖効果について研究されています。 この分子と構造的に関連する化合物は、アポトーシス経路を活性化することによって癌細胞の細胞死を誘導することが示されています 。これは、2-メチル-4-(2-メチルフェニル)-1-ブテンが新しい抗癌療法の開発における貴重な化合物となり得ることを示唆しています。

有機合成中間体

その独特の構造により、2-メチル-4-(2-メチルフェニル)-1-ブテンは、より複雑な有機分子の合成における中間体として機能することができます。 これは、求電子環化やクロスカップリング反応などのさまざまな化学反応で使用して、潜在的な医薬品用途を持つさまざまな化合物を生成することができます .

pH指示薬の開発

研究によると、2-メチル-4-(2-メチルフェニル)-1-ブテンの誘導体は、強力なpH指示薬として機能することが示されています。 これらの化合物は、蛍光強度ベースと比色式pHセンシングの両方を実現できます。これは、さまざまな生物学的および化学的分析にとって非常に重要です .

センシング用途のための蛍光特性

2-メチル-4-(2-メチルフェニル)-1-ブテン誘導体の蛍光特性は、センシング用途での使用について調査されています。 これらの化合物は、特定の刺激に応答するように設計することができ、環境監視や診断アッセイ用のセンサー開発に役立ちます .

医薬品化学

医薬品化学では、2-メチル-4-(2-メチルフェニル)-1-ブテンとその誘導体は、幅広い生物活性を備えた化合物を生成するために使用できます。 これらの活性には、鎮痛、抗炎症、抗菌特性が含まれ、製薬業界で非常に求められています .

作用機序

Target of Action

The primary target of 2-Methyl-4-(2-methylphenyl)-1-butene is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

2-Methyl-4-(2-methylphenyl)-1-butene interacts with its target, the AHR, and modulates the canonical pathway of AHR . This modulation occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Biochemical Pathways

The compound affects the AHR-CYP1A1 axis, a biochemical pathway that has been shown to be modulated during several chronic diseases . The modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .

Pharmacokinetics

In silico methods can be used to predict these properties . These methods can make fast predictions for a large set of compounds in a high-throughput mode .

生化学分析

Biochemical Properties

2-Methyl-4-(2-methylphenyl)-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can undergo oxidation reactions at the benzylic position, leading to the formation of hydroxylated products .

Cellular Effects

The effects of 2-Methyl-4-(2-methylphenyl)-1-butene on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AHR). Activation of AHR by 2-Methyl-4-(2-methylphenyl)-1-butene can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, which may result in damage to cellular components and affect overall cell function .

Molecular Mechanism

At the molecular level, 2-Methyl-4-(2-methylphenyl)-1-butene exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can modulate gene expression by activating transcription factors such as the aryl hydrocarbon receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-(2-methylphenyl)-1-butene can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 2-Methyl-4-(2-methylphenyl)-1-butene has been shown to result in persistent oxidative stress and alterations in cellular function . These effects are particularly evident in in vitro studies, where continuous exposure can lead to significant changes in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of 2-Methyl-4-(2-methylphenyl)-1-butene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of dosage considerations in the use of 2-Methyl-4-(2-methylphenyl)-1-butene in research and potential therapeutic applications.

Metabolic Pathways

2-Methyl-4-(2-methylphenyl)-1-butene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Methyl-4-(2-methylphenyl)-1-butene, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body . The interaction of 2-Methyl-4-(2-methylphenyl)-1-butene with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 2-Methyl-4-(2-methylphenyl)-1-butene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 2-Methyl-4-(2-methylphenyl)-1-butene can affect its localization and concentration within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Methyl-4-(2-methylphenyl)-1-butene is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of 2-Methyl-4-(2-methylphenyl)-1-butene within these compartments can impact its activity and interactions with other biomolecules, ultimately affecting its overall function in the cell .

特性

IUPAC Name |

1-methyl-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOASYFLYKZHCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596855 | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-15-9 | |

| Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)